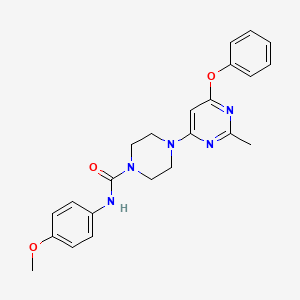

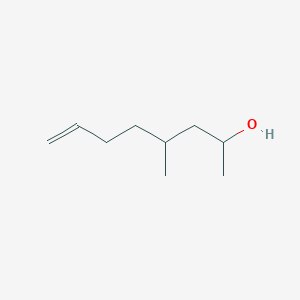

![molecular formula C5H4N2OS B2750682 1H-Thieno[2,3-d]imidazol-2(3H)-one CAS No. 71309-43-8](/img/structure/B2750682.png)

1H-Thieno[2,3-d]imidazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation of an arylenediamine with a carbonyl equivalent . For example, a novel series of N-1 arylidene amino imidazole-2-thiones were synthesized, identified using IR, 1 H-NMR, and 13 C-NMR spectral data .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (XRD), and the Brunauer–Emmett–Teller (BET) method .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, the reaction of the 4-benzoyl-5-phenylfuran-2,3-dione with guanylhydrazones gives hydrazono-2H-imidazol-4.5- (1H,3H)-dione derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be characterized by techniques such as SEM, XRD, and the BET method . These techniques can provide information on the morphology of the particles, the crystal structure, and the thermal stability of the compounds .Applications De Recherche Scientifique

Dopamine Beta-Hydroxylase Inhibition

- 1-(2-Thienylalkyl)imidazole-2(3H)-thiones are competitive inhibitors of dopamine beta-hydroxylase (DBH), an enzyme involved in neurotransmitter synthesis. These compounds, particularly 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione, have been studied for their effects on blood pressure regulation in rats, demonstrating the potential for therapeutic applications in hypertension (McCarthy et al., 1990).

Organic Synthesis and Material Science

- Imidazo[1,2-a]thiochromeno[3,2-e]pyridines, synthesized via a solvent-free three-component cascade reaction, showcase the utility of 1H-Thieno[2,3-d]imidazol-2(3H)-one in constructing complex molecules with multiple bonds and rings. This process highlights the compound's role in innovative organic synthesis methodologies (Li et al., 2012).

Coordination Chemistry and Metal Complexes

- Heterocyclic thioamide derivatives of coinage metals (Cu, Ag) have been synthesized using compounds like this compound. These complexes are characterized by unique bonding properties and structures, contributing to the field of inorganic and coordination chemistry (Sultana et al., 2010).

Thermolysis and Chemical Transformation

- The thermolysis of 1-(thiophene-2-yl)-1H-tetrazoles, leading to the formation of thieno[2,3-d]imidazoles, illustrates the compound's role in chemical transformations and the synthesis of novel heterocycles (Soares et al., 2015).

Photochromic Behavior and Magnetism

- Bisthienylethene-containing mononuclear cobalt(II) complexes exhibit distinct photochromic behavior and magnetic properties. These findings underscore the potential of this compound derivatives in the development of multifunctional materials (Cao et al., 2015).

Versatility in Diverse Reactions

- The versatility of this compound derivatives is demonstrated in their applications across various chemical reactions, such as isomerization, cycloadditions, and sulfur transfer reactions. These compounds are valuable for synthesizing more complex systems containing an imidazole moiety (Mlostoń et al., 2016).

Application in Photoelectrochemical Cells

- Thieno[3,4-d]imidazole-based organic sensitizers have been synthesized for use in photoelectrochemical cells. Their photophysical, electrochemical, and photovoltaic properties suggest potential applications in renewable energy technologies (Karthik et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1,3-dihydrothieno[2,3-d]imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c8-5-6-3-1-2-9-4(3)7-5/h1-2H,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLVBDIMPJJOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

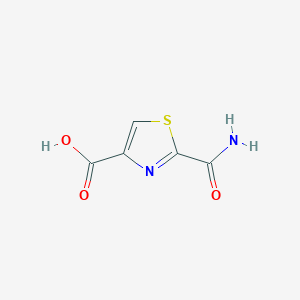

![Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2750602.png)

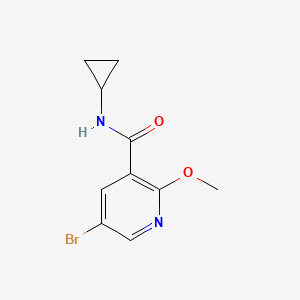

![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2750603.png)

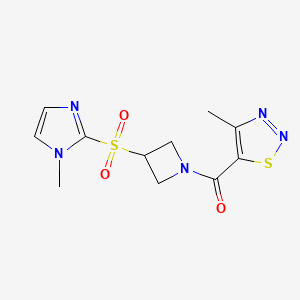

![ethyl 2-(4-methyl-3-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750608.png)

![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2750609.png)

![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2750613.png)

![N-cyclohexyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2750616.png)

![4-(2-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2750617.png)

![ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2750618.png)

![methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2750620.png)